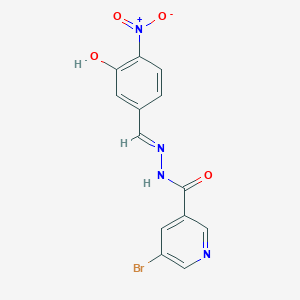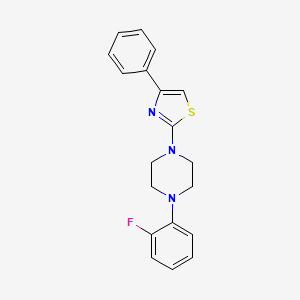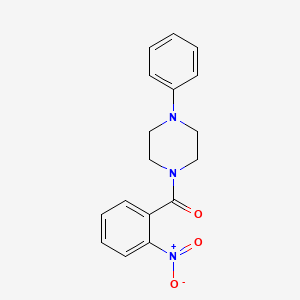![molecular formula C19H23N3OS B5603142 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)
2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline involves multi-component reactions and cyclo-condensation processes. For instance, the synthesis of similar imidazole and tetrahydroisoquinoline derivatives has been achieved using novel organocatalysts, highlighting the importance of refluxed conditions and the use of specific reagents like dihydroquinolines for efficient synthesis (Waheed et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often complex and requires detailed analysis. For example, the crystal structure of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, a similar class of compounds, has been reported, providing insights into the arrangement of atoms and the stereochemistry involved in these molecules (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving imidazole and tetrahydroisoquinoline derivatives often include acylation, nitration, and radical bromination. These processes can significantly alter the chemical properties of the molecules, leading to diverse derivatives with varying reactivities and functionalities (Deady & Devine, 2004).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. Detailed studies, including X-ray diffraction and spectroscopy, can provide valuable information about their physical state, stability, and solubility (Maurin et al., 1996).
Applications De Recherche Scientifique
Synthesis of Tetrahydroquinoline Derivatives
Research has shown the successful synthesis and characterization of tetrahydroquinoline derivatives, which have been explored for their potential biological activities. For example, Asolkar et al. (2004) discovered a tetrahydroquinoline antibiotic from Janibacter limosus, highlighting the antibiotic potential of these compounds (Asolkar et al., 2004). Similarly, Khaligh (2014) developed an efficient synthesis method for polyhydroquinoline derivatives, suggesting their utility in various chemical and pharmaceutical applications (Khaligh, 2014).
Novel Organic Synthesis Methodologies
The research community has also focused on developing new methodologies for synthesizing these complex molecules. Fang et al. (2016) demonstrated a metal-free oxidative cross-dehydrogenative coupling method in aqueous media, providing a green chemistry approach to these compounds (Fang et al., 2016). This method signifies the importance of environmentally friendly processes in organic synthesis.
Pharmacological Potential
Studies have investigated the pharmacological implications of tetrahydroquinoline derivatives. For instance, Kalaria et al. (2014) synthesized polyhydroquinoline derivatives and evaluated them for antimalarial, antibacterial, and antitubercular activities, showcasing their potential as therapeutic agents (Kalaria et al., 2014). Another study by Mahmoud et al. (2018) focused on the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, further illustrating the diverse biological activities of these compounds (Mahmoud et al., 2018).
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-15-14(2)11-19(3,4)22(16(15)10-13)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOPRAATZNWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CN3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)


![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

